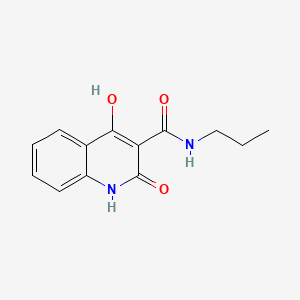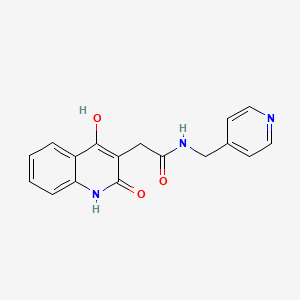
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as CQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation, inflammation, and apoptosis. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which leads to the reduction of inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of various inflammatory mediators. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is its broad-spectrum activity against various types of cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and administration route of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide to minimize its toxicity.
Orientations Futures
There are several future directions for the research on N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide. One of the areas of interest is the development of novel derivatives of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide with improved efficacy and reduced toxicity. Another area of interest is the investigation of the synergistic effects of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide with other drugs or compounds, which can enhance its biological activity. Furthermore, the potential use of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, is also an area of interest. Finally, the development of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide-based drug delivery systems can improve its bioavailability and reduce its toxicity.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide can be synthesized through a multistep reaction process, which involves the condensation of 2-chloroaniline with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antibacterial, and antifungal activities. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-6-2-4-8-14(12)19-15(21)9-11-16(22)10-5-1-3-7-13(10)20-17(11)23/h1-8H,9H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHDDNNTKFBFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

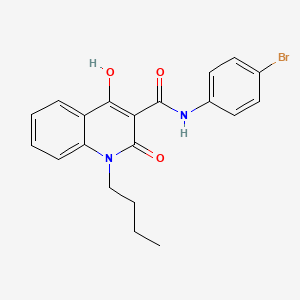
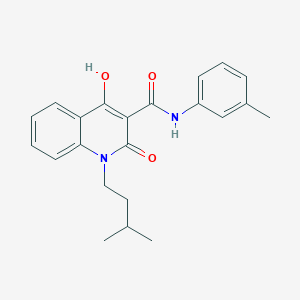
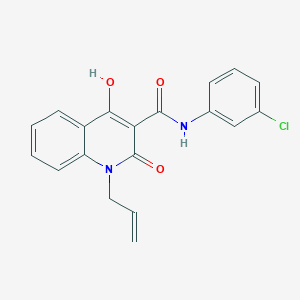



![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)

